Welcome to the BenchChem Online Store!
molecular formula C15H15F3N4 B8272353 5-Amino-1-tert-butyl-4-cyano-3-(4'-trifluoromethylphenyl)pyrazole

5-Amino-1-tert-butyl-4-cyano-3-(4'-trifluoromethylphenyl)pyrazole

Cat. No. B8272353
M. Wt: 308.30 g/mol
InChI Key: QAPWSSBOTPYYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05922741

Procedure details

To a solution of 2-(4-trifluoromethylbenzoyl)propanedinitrile (1.70 g, 7.15 mmol) in CH2Cl2 (60 ml), was added collidine (1.89 ml, 14.3 mmol) followed by trifluoromethanesulphonic anhydride (1.45 ml, 8.58 mmol) and the mixture stirred at room temperature for 2 h. The reaction was concentrated under reduced pressure and the residue dissolved in THF (100 ml). This was added to a suspension of tert-butyl hydrazine hydrochloride (0.98 g, 7.86 mmol) and sodium carbonate (1.14 g, 10.73 mmol) in THF and heated at reflux for 2.5h. The reaction was again concentrated under reduced pressure, the residue dissolved in ethyl acetate (100ml), washed with 2M hydrochloric acid (1×100 ml), water (1×100 ml) and brine (1×100 ml), dried (MgSO4) and solvent then removed under reduced pressure. The resulting solid was subjected to column chromatography to give the title compound (700 mg) as a pale pink solid after recrystallisation from ether, m.p. 155-156°. δH (CDCl3) 1.68 (9H, s), 4.46 (2H, br s), 7.66 (2H, d, J 8.0 Hz), and 8.03 (2H, d, J 8.0 Hz).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.89 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Three
Quantity
1.14 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:15]=[CH:14][C:6]([C:7]([CH:9]([C:12]#[N:13])[C:10]#[N:11])=O)=[CH:5][CH:4]=1.N1C(C)=CC(C)=CC=1C.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.Cl.[C:43]([NH:47][NH2:48])([CH3:46])([CH3:45])[CH3:44].C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.C1COCC1>[NH2:11][C:10]1[N:47]([C:43]([CH3:46])([CH3:45])[CH3:44])[N:48]=[C:7]([C:6]2[CH:14]=[CH:15][C:3]([C:2]([F:17])([F:16])[F:1])=[CH:4][CH:5]=2)[C:9]=1[C:12]#[N:13] |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
FC(C1=CC=C(C(=O)C(C#N)C#N)C=C1)(F)F
Name
Quantity
1.89 mL
Type
reactant
Smiles
N1=C(C=C(C=C1C)C)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.45 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Three
Name
Quantity
0.98 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
1.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in THF (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was again concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (100ml)
WASH
Type
WASH
Details
washed with 2M hydrochloric acid (1×100 ml), water (1×100 ml) and brine (1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=NN1C(C)(C)C)C1=CC=C(C=C1)C(F)(F)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.